molecular formula C18H24N2O4 B2573604 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide CAS No. 898431-44-2

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide

Cat. No. B2573604
CAS RN: 898431-44-2
M. Wt: 332.4
InChI Key: ACINVSZBCLCJNL-UHFFFAOYSA-N
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Description

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide is a chemical compound with the molecular formula C18H24N2O4 . It has garnered attention in scientific research due to its varying properties and potential implications.

Scientific Research Applications

Topoisomerase I Inhibition and Cytotoxicity

  • Research has shown that indenoisoquinolines with various lactam substituents, including ethylamino, propylamino, and butylamino, exhibit potent biological activities. A study investigating the optimal lactam side chain length necessary for topoisomerase I inhibition and cytotoxicity in human cancer cell cultures found that 2-4-atom lengths between the lactam nitrogen and the terminal amino group are optimal for these effects. This implies a potential application in cancer therapeutics through the mechanism of topoisomerase I inhibition (Morrell et al., 2007).

Antiviral and Antiapoptotic Effects

  • Another derivative, "2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide," demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a considerable decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, indicating its potential therapeutic efficacy against Japanese encephalitis (Ghosh et al., 2008).

Chemical Properties and Structural Analysis

  • The chemical and structural properties of similar compounds have been extensively studied. For instance, ethoxyquin, an antioxidant used in animal feed, has been investigated for its effects on lipid peroxidation. While it is restricted in food for human consumption, its presence in animal feed and subsequent transfer to humans through consumption of animal products has prompted safety evaluations. Studies have explored its metabolic products, oxidation processes, and the search for new antioxidants based on its chemical backbone (Blaszczyk et al., 2013).

Antimalarial Activity

  • In the domain of infectious diseases, derivatives such as "N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide" have been synthesized and assessed for anti-tuberculosis activity. The structural and computational study of these compounds adds to the understanding of their therapeutic potential and optimizes their design for enhanced biological efficacy (Bai et al., 2011).

properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-3-9-19-17(21)13-24-16-7-5-6-15-14(16)8-10-20(18(15)22)11-12-23-4-2/h5-8,10H,3-4,9,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACINVSZBCLCJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CCOCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide

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